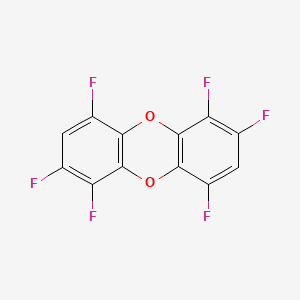

1,2,4,6,7,9-hexafluorodibenzo-p-dioxin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4,6,7,9-hexafluorodibenzo-p-dioxin is a fluorinated organic compound with the molecular formula C12H2F6O2 and a molecular weight of 292.1335 . This compound is characterized by the presence of six fluorine atoms, which significantly influence its chemical properties and reactivity. The structure of this compound includes a dibenzodioxin core, making it a member of the dibenzodioxin family.

Vorbereitungsmethoden

The synthesis of 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin typically involves the fluorination of a dibenzodioxin precursor. One common method includes the reaction of dibenzodioxin with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1,2,4,6,7,9-hexafluorodibenzo-p-dioxin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated quinones.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced products.

Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include sulfur tetrafluoride for fluorination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring

Detection and Analysis

1,2,4,6,7,9-Hexafluorodibenzo-p-dioxin is primarily used in environmental monitoring to assess contamination levels in soil and water. Its detection is crucial for understanding the extent of pollution in ecosystems affected by industrial activities. Methods such as high-resolution gas chromatography coupled with mass spectrometry are employed to quantify dioxins in environmental samples .

Case Study: Tittabawassee River

A significant case study involved the Tittabawassee River in Michigan, where dioxin contamination was linked to industrial discharges. The study highlighted the presence of various dioxin congeners, including hexafluorodibenzo-p-dioxin, in sediment and fish samples. This research underscored the need for stringent monitoring of dioxins to protect public health and aquatic life .

Toxicological Research

Health Effects Exploration

Research on this compound has revealed its potential health effects. Various studies indicate that exposure to dioxins can lead to severe health issues such as immunotoxicity, reproductive toxicity, and carcinogenic effects. For instance, the National Toxicology Program has conducted bioassays demonstrating that certain dioxin isomers can induce tumor formation in laboratory animals .

Longitudinal Studies

Longitudinal studies have been instrumental in understanding the chronic effects of dioxin exposure on human populations. The Seveso disaster in Italy serves as a pivotal example where community members exposed to high levels of dioxins exhibited increased rates of chloracne and other long-term health issues .

Analytical Chemistry

Standard Reference Materials

In analytical chemistry, this compound is utilized as a standard reference material for calibrating analytical instruments. Its precise quantification is essential for ensuring the accuracy of environmental assessments and toxicological studies .

Research Applications

The compound is also employed in research settings to develop new analytical methods for detecting dioxins in various matrices. This includes optimizing extraction techniques and improving sensitivity and specificity in detection protocols .

Data Summary Table

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Environmental Monitoring | Detection of dioxins in soil and water samples using chromatography methods | Tittabawassee River contamination study |

| Toxicological Research | Investigation of health effects related to dioxin exposure | Seveso disaster health impact studies |

| Analytical Chemistry | Use as a standard reference material for calibration | Development of new detection methods |

Wirkmechanismus

The mechanism by which 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with electron-rich sites on proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

1,2,4,6,7,9-hexafluorodibenzo-p-dioxin can be compared with other fluorinated dibenzodioxins and quinolines:

Eigenschaften

Molekularformel |

C12H2F6O2 |

|---|---|

Molekulargewicht |

292.13 g/mol |

IUPAC-Name |

1,2,4,6,7,9-hexafluorodibenzo-p-dioxin |

InChI |

InChI=1S/C12H2F6O2/c13-3-1-5(15)9-11(7(3)17)20-10-6(16)2-4(14)8(18)12(10)19-9/h1-2H |

InChI-Schlüssel |

FOADTOVERZWUIR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C2=C(C(=C1F)F)OC3=C(O2)C(=C(C=C3F)F)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.